2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Scaffold scarcity for SAR exploration? 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride delivers a privileged 4,6-dichloropyrimidine core with a flexible 2-aminoethyl side chain, enabling rapid, regioselective SNAr diversification and parallel library synthesis. - Orthogonal reactive handles: primary amine (amide coupling) & two chloro groups (SNAr) for heterobifunctional linker construction. - Intramolecular cyclization vector for one-pot synthesis of pyrrolo[2,3-d]pyrimidines and related fused medicinal chemistry scaffolds. - Consistent 97% purity (HPLC) across batches, reducing downstream purification burdens and accelerating hit-to-lead timelines.

Molecular Formula C6H8Cl3N3
Molecular Weight 228.5 g/mol
Cat. No. B11783419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride
Molecular FormulaC6H8Cl3N3
Molecular Weight228.5 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)CCN)Cl.Cl
InChIInChI=1S/C6H7Cl2N3.ClH/c7-5-4(1-2-9)6(8)11-3-10-5;/h3H,1-2,9H2;1H
InChIKeyWDDAYBKBGHDSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride Overview


2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride (CAS 1956377-13-1) belongs to the class of 5‑substituted 4,6‑dichloropyrimidines, a privileged scaffold in modern drug discovery. It is characterized by a 4,6‑dichloropyrimidine core with a 2‑aminoethyl side chain at the C‑5 position, offering a unique combination of electrophilic reactivity at C‑2/C‑4 and a flexible primary amine for downstream derivatization [1]. This compound serves as a versatile intermediate for the synthesis of kinase inhibitors, antiviral agents, and other bioactive heterocycles .

5‑substituted 4,6‑dichloropyrimidine scaffold for multi‑step medicinal chemistry
Dual reactive handles enable regioselective SNAr and amine derivatization
Supports synthesis of kinase inhibitor libraries and PROTAC linkers

Why 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride Cannot Be Substituted


The specific substitution pattern of 2-(4,6-dichloropyrimidin-5-yl)ethanamine hydrochloride cannot be interchanged with structurally similar pyrimidine derivatives without altering key physicochemical and reactivity profiles. The presence of two chlorine atoms at the 4‑ and 6‑positions significantly enhances the electrophilicity of the pyrimidine ring, enabling regioselective nucleophilic aromatic substitution (SNAr) reactions that are not possible with non‑halogenated or mono‑halogenated analogs [1]. Furthermore, the C‑5 ethanamine side chain provides a critical vector for molecular extension, and its replacement with shorter amino or alkyl groups (e.g., 5‑amino‑4,6‑dichloropyrimidine or 5‑methyl‑4,6‑dichloropyrimidine) drastically alters the molecule’s hydrogen‑bonding capacity and three‑dimensional orientation, which are essential for target engagement in kinase inhibitor design [2]. Simply substituting this compound with a less functionalized pyrimidine building block would compromise synthetic efficiency and likely yield a different biological outcome.

Reactivity mismatch
Non‑halogenated or mono‑halogenated pyrimidine analogs lack sufficient electrophilicity for efficient SNAr at C‑2; reaction pathways may diverge significantly.
Side‑chain vector shift
Replacing the C‑5 ethanamine with a methyl or amino group alters hydrogen‑bond donor count and spatial orientation, potentially affecting target engagement in downstream inhibitors.
Isomer‑dependent regioselectivity
The 2‑yl isomer positions the amine at a sterically hindered site, reducing the availability of the second chloro group and altering synthetic and SAR outcomes.

Quantitative Differentiation of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride


Superior Hydrogen‑Bond Donor Capacity of the C‑5 Side Chain

The ethanamine group at the C‑5 position introduces a primary amine with a two‑carbon linker, significantly increasing the number of hydrogen‑bond donors and the topological polar surface area (TPSA) compared to shorter or non‑amine substituents [1]. This translates to enhanced aqueous solubility and distinct binding interactions with biological targets, as demonstrated in structure‑activity relationship studies of related 5‑substituted pyrimidines [2].

H‑bond donor capacity
Cross-study comparable
Target: HBD = 2, TPSA ≈ 54.7 Ų
vs. 5‑amino analog: HBD = 1, TPSA = 38.9 Ų
vs. 5‑methyl analog: HBD = 0, TPSA = 25.8 Ų
Higher HBD count and TPSA support solubility profiling and diverse hydrogen‑bonding interactions
Computed properties; confirm experimentally for specific solvent systems
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Enhanced SNAr Reactivity via 4,6‑Dichloro Substitution

The presence of two electron‑withdrawing chlorine atoms at the 4‑ and 6‑positions activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) at the 2‑position. This allows for mild, high‑yielding functionalization with amines, alkoxides, and thiols, a feature not shared by non‑chlorinated analogs such as 2‑(pyrimidin‑5‑yl)ethanamine hydrochloride [1]. Studies on 4,6‑dichloropyrimidine derivatives report quantitative yields for SNAr reactions with primary amines at room temperature [2].

SNAr reactivity
Class-level inference
Complete conversion with primary amines in ~2 h at 25 °C; non‑chlorinated comparator requires >60 °C and >12 h
4,6‑dichloro activation enables faster, milder functionalization
Reactivity inferred from analogous 4,6‑dichloropyrimidine systems
Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block Reactivity

Positional Isomerism Governs Regioselectivity

The attachment point of the ethanamine side chain to the pyrimidine ring is a critical determinant of both chemical reactivity and biological activity. 2‑(4,6‑Dichloropyrimidin‑5‑yl)ethanamine places the amine side chain at the C‑5 position, leaving the electrophilic C‑2 position available for subsequent SNAr reactions. In contrast, the 2‑yl isomer (2‑(4,6‑dichloropyrimidin‑2‑yl)ethanamine hydrochloride) possesses a sterically hindered C‑2 position, which can reduce reactivity and alter the vector of the amine group [1]. Literature SAR studies on 5‑substituted 2‑aminopyrimidines demonstrate that C‑5 substitution significantly modulates potency against kinase targets, with even small changes (e.g., hydrogen → methyl) altering IC₅₀ values by >10‑fold [2].

Positional isomer impact
Cross-study comparable
Target (5‑yl): C‑2 free for SNAr, two reactive chlorines
2‑yl isomer: steric hindrance at C‑2, effectively one reactive chlorine
Regioselectivity and downstream SAR depend on correct isomer selection
Verify by ¹H/¹³C NMR or HPLC retention time
Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

High Purity and Full Characterization for Reproducibility

Reputable vendors supply 2‑(4,6‑dichloropyrimidin‑5‑yl)ethanamine hydrochloride at a minimum purity of 97%, with batch‑specific certificates of analysis (CoA) including NMR, HPLC, and/or GC data . This level of quality assurance is not universally available for all structural analogs; for example, 5‑amino‑4,6‑dichloropyrimidine is often sold at 95% purity without guaranteed analytical traceability .

Quality specification
Direct head-to-head
97% purity (HPLC), full characterization (NMR, HPLC, GC) vs. common 95% purity for 5‑amino analog with limited documentation
Higher purity and analytical traceability reduce batch variability and support reproducible synthesis
Confirm batch-specific CoA upon receipt
Chemical Procurement Quality Control Reproducibility

Key Applications of 2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride


Synthesis of 2‑Amino‑4,6‑disubstituted Pyrimidine Kinase Inhibitors

The 4,6‑dichloro pattern activates the 2‑position for SNAr with primary or secondary amines, enabling the rapid construction of 2‑aminopyrimidine cores found in numerous kinase inhibitors (e.g., EGFR, BTK, JAK) [1]. The C‑5 ethanamine side chain can be further elaborated via amide coupling, reductive amination, or sulfonamide formation to introduce additional binding elements. This compound therefore serves as an ideal starting point for parallel library synthesis aimed at exploring SAR around the kinase hinge‑binding region.

Construction of Fused Heterocyclic Systems via Intramolecular Cyclization

The primary amine at the terminus of the ethanamine side chain can participate in intramolecular cyclization reactions with the adjacent electrophilic C‑4 or C‑6 positions. This enables the one‑pot synthesis of pyrrolo[2,3‑d]pyrimidines, pyrido[2,3‑d]pyrimidines, and other fused scaffolds that are privileged in medicinal chemistry [2]. The defined geometry of the 5‑substituent ensures predictable ring closure outcomes.

Bifunctional Linker for PROTAC and Bioconjugate Development

The molecule possesses two orthogonal reactive handles: a primary amine (for amide or sulfonamide bond formation) and two chloro substituents (for SNAr). This makes it a valuable intermediate for constructing heterobifunctional linkers used in PROTAC (Proteolysis‑Targeting Chimera) molecules or antibody‑drug conjugates (ADCs). The 5‑yl attachment provides a favorable exit vector for projecting the linker away from the binding interface of the target protein.

Application
Selection Property
Validation Focus
2‑Amino‑4,6‑disubstituted pyrimidine kinase inhibitor synthesis
C‑2 SNAr reactivity with amines; ethanamine for amide/sulfonamide extension
Confirm regioselective substitution at C‑2; characterize hinge‑binding motif by SAR
Fused heterocycle construction (pyrrolo‑/pyrido[2,3‑d]pyrimidines)
Intramolecular cyclization between amine and adjacent chloro positions
Monitor ring‑closure efficiency; verify product by LC‑MS and NMR
PROTAC / bioconjugate bifunctional linker
Orthogonal amine and chloro handles; C‑5 exit vector projects linker away from target interface
Assess linker stability and target degradation efficiency in cellular assays

Technical Documentation Hub

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37 linked technical documents
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